molecular formula C19H19N3O4S B2950153 N-(3-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide CAS No. 898463-19-9

N-(3-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide

Cat. No.: B2950153
CAS No.: 898463-19-9
M. Wt: 385.44
InChI Key: YXRFTGJQVPXDAL-UHFFFAOYSA-N
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Description

The compound N-(3-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide is a heterocyclic molecule featuring a fused pyrrolo[3,2,1-ij]quinoline core. Key structural elements include:

  • A 4-oxo group in the tetrahydroquinoline moiety.
  • A sulfonamido bridge linking the quinoline core to a phenyl ring.
  • An acetamide substituent (-NHCOCH₃) on the meta-position of the phenyl ring.

While direct pharmacological data for this specific compound are unavailable in the provided evidence, its structural analogs (e.g., substituted sulfonamides and acetamides) have been studied for diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[3-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12(23)20-15-3-2-4-16(11-15)21-27(25,26)17-9-13-5-6-18(24)22-8-7-14(10-17)19(13)22/h2-4,9-11,21H,5-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRFTGJQVPXDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide typically involves multiple steps, starting with the formation of the pyrroloquinoline core. This can be achieved through cyclization reactions involving appropriate precursors such as indoles or quinolines. Subsequent sulfonation and acetylation steps are then employed to introduce the sulfonamide and acetamide functional groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. Advanced purification methods, such as column chromatography or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, antiviral, and anticancer properties. They are often studied for their potential therapeutic applications.

Medicine: The compound's biological activities make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

The pyrrolo[3,2,1-ij]quinoline scaffold is shared among several analogs, but substitutions at the 8-position (sulfonamido group) and the phenylacetamide side chain differentiate their properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 8) Acyl Group (Phenyl) Molecular Weight Key Properties/Notes
Target Compound Sulfonamido (-SO₂NH-) Acetamide (-NHCOCH₃) ~433.4 g/mol* Hypothesized moderate LogP (~2.5–3.0)
4-Chloro-N-(2-oxo-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide 4-Chlorobenzenesulfonamide None ~405.8 g/mol Higher lipophilicity (Cl substituent)
4-Methoxy-N-(2-oxo-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide 4-Methoxybenzenesulfonamide None ~401.4 g/mol Improved solubility (methoxy group)
N-(4-oxo-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide None Propionamide ~271.3 g/mol Lower steric bulk vs. acetamide
N-(1-methyl-2-oxo-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide None Butyramide ~300.4 g/mol Increased hydrophobicity (butyramide chain)

*Molecular weight calculated based on formula C₁₉H₂₀N₄O₄S.

Key Findings from Analog Studies

The 4-methoxy analog (CAS 903246-58-2) shows improved solubility (LogP ~2.1) owing to the electron-donating methoxy group, making it more suitable for aqueous formulations .

The butyramide derivative (CAS 898410-90-7) introduces a longer alkyl chain, increasing hydrophobicity and possibly extending metabolic half-life .

Crystallographic Insights: SHELX programs (e.g., SHELXL) have been instrumental in resolving crystal structures of related pyrroloquinoline derivatives, aiding in understanding conformational stability and intermolecular interactions .

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